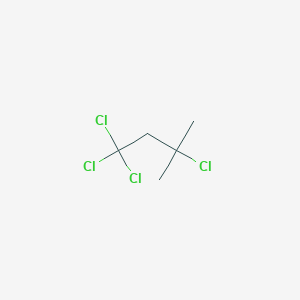
1,1,1,3-Tetrachloro-3-methyl-butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,1,3-Tetrachloro-3-methyl-butane is a useful research compound. Its molecular formula is C5H8Cl4 and its molecular weight is 209.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Applications
1,1,1,3-Tetrachloro-3-methyl-butane is primarily utilized in the following areas:
- Solvent in Chemical Reactions : It serves as an effective solvent for various organic reactions due to its polarity and ability to dissolve a wide range of compounds. This property makes it valuable in laboratory settings for synthesizing other chemical compounds .
- Intermediate in Synthesis : It is often used as an intermediate in the synthesis of more complex organic molecules. For example, it can be utilized in the production of 3-methyl-2-butenoic acid through hydrolysis reactions .
- Research and Development : The compound is widely used in academic and industrial research for studying reaction mechanisms involving chlorinated hydrocarbons and their environmental impact .
Environmental and Safety Considerations
Due to its halogenated nature, this compound poses certain environmental risks. It is classified as a volatile organic compound (VOC) and may contribute to atmospheric pollution if not managed properly. Studies have indicated that halogenated hydrocarbons can react with hydroxyl radicals in the atmosphere, leading to degradation products that may have varying toxicity levels .
Case Study 1: Synthesis of 3-Methyl-2-butenoic Acid
A significant application of this compound is demonstrated in a study where it was used as a precursor for synthesizing 3-methyl-2-butenoic acid. The process involved hydrolysis under controlled conditions, yielding high purity products with minimal environmental impact .
Table 1: Synthesis Conditions
| Reactant | Quantity (g) | Reaction Time (hrs) | Yield (%) |
|---|---|---|---|
| This compound | 100 | 3 | 90.5 |
| Hydrolysis Catalyst | Variable | N/A | N/A |
Case Study 2: Use as a Solvent
In laboratory settings, this compound has been employed as a solvent for various organic reactions. Its ability to dissolve both polar and non-polar substances makes it suitable for diverse applications ranging from polymer chemistry to pharmaceuticals .
Table 2: Solvent Properties
| Property | Value |
|---|---|
| Boiling Point | High (specific value needed) |
| Density | Moderate (specific value needed) |
| Solubility | Soluble in many organic solvents |
Properties
CAS No. |
23153-20-0 |
|---|---|
Molecular Formula |
C5H8Cl4 |
Molecular Weight |
209.9 g/mol |
IUPAC Name |
1,1,1,3-tetrachloro-3-methylbutane |
InChI |
InChI=1S/C5H8Cl4/c1-4(2,6)3-5(7,8)9/h3H2,1-2H3 |
InChI Key |
CEVQMSNVKOEJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















